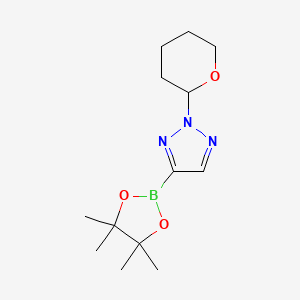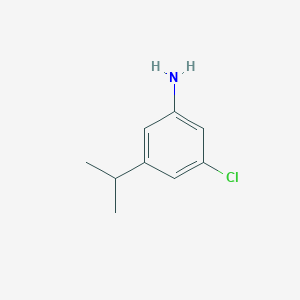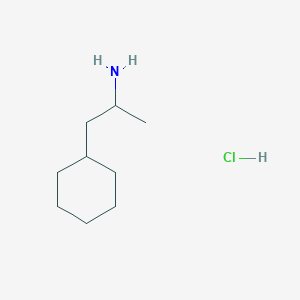
2-(methoxymethyl)-3,3-dimethylazetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methoxymethyl)-3,3-dimethylazetidine is a chemical compound used in a variety of scientific applications. It is a colorless, odorless, and volatile liquid that is a derivative of azetidine. It is widely used as a reagent in organic synthesis and as a building block for the synthesis of other compounds. It is also used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. This article will explore the synthesis method, applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(methoxymethyl)-3,3-dimethylazetidine.
Applications De Recherche Scientifique
2-(Methoxymethyl)-3,3-dimethylazetidine is used in a variety of scientific research applications. It is used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of a variety of heterocyclic compounds, such as oxazolidinones and thiazolidinones. In addition, it is used as a reagent in organic synthesis and as a building block for the synthesis of other compounds.
Mécanisme D'action
2-(Methoxymethyl)-3,3-dimethylazetidine is an intermediate in the synthesis of a variety of compounds. It is believed to act as a nucleophile, meaning it can form covalent bonds with other molecules. It is also believed to act as an electrophile, meaning it can accept electrons from other molecules.
Biochemical and Physiological Effects
2-(Methoxymethyl)-3,3-dimethylazetidine has not been studied in humans, so its biochemical and physiological effects are unknown. In animal studies, it has been shown to be rapidly metabolized and excreted in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Methoxymethyl)-3,3-dimethylazetidine has several advantages for use in laboratory experiments. It is a colorless, odorless, and volatile liquid, making it easy to handle and store. It is also relatively inexpensive and easy to obtain. However, it is important to note that 2-(methoxymethyl)-3,3-dimethylazetidine is a highly reactive compound, so it must be handled with caution.
Orientations Futures
There are several potential future directions for the use of 2-(methoxymethyl)-3,3-dimethylazetidine. It could be used in the synthesis of a variety of heterocyclic compounds, such as oxazolidinones and thiazolidinones. It could also be used as a reagent in organic synthesis, as a building block for the synthesis of other compounds, or as an intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. In addition, further research could be conducted to explore its biochemical and physiological effects.
Méthodes De Synthèse
2-(Methoxymethyl)-3,3-dimethylazetidine is synthesized via a three-step process. The first step involves the reaction of 2-bromo-3,3-dimethylazetidine with potassium hydroxide in an aqueous solution. This reaction produces 2-hydroxy-3,3-dimethylazetidine, which is then reacted with methylmagnesium bromide in an aqueous solution to produce 2-(methoxymethyl)-3,3-dimethylazetidine. Finally, the product is purified by recrystallization.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 2-(methoxymethyl)-3,3-dimethylazetidine can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "3,3-dimethyl-1-bromobutane", "sodium hydride", "methanol", "tetrahydrofuran", "2-aminoethanol", "paraformaldehyde", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "diethyl ether" ], "Reaction": [ "Step 1: 3,3-dimethyl-1-bromobutane is reacted with sodium hydride in tetrahydrofuran to form the corresponding alkoxide intermediate.", "Step 2: The alkoxide intermediate is then reacted with methanol to form the corresponding methyl ether.", "Step 3: The methyl ether is then reacted with 2-aminoethanol in the presence of paraformaldehyde and acetic acid to form the corresponding imine intermediate.", "Step 4: The imine intermediate is then reduced with sodium borohydride to form the corresponding amine intermediate.", "Step 5: The amine intermediate is then reacted with hydrochloric acid to form the corresponding hydrochloride salt.", "Step 6: The hydrochloride salt is then reacted with sodium hydroxide in diethyl ether to form the final product, 2-(methoxymethyl)-3,3-dimethylazetidine." ] } | |
Numéro CAS |
1849269-28-8 |
Nom du produit |
2-(methoxymethyl)-3,3-dimethylazetidine |
Formule moléculaire |
C7H15NO |
Poids moléculaire |
129.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





